![molecular formula C13H21N3OS B4693766 N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B4693766.png)
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide
Übersicht
Beschreibung
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, addiction, and stress-related disorders.
Wirkmechanismus
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide acts as a selective antagonist of CRF1, a receptor that plays a critical role in the regulation of the stress response. By blocking the binding of CRF to its receptor, N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide can modulate the stress response and reduce the symptoms of stress-related disorders.
Biochemical and Physiological Effects
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a key regulator of the stress response. This compound can reduce the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which are involved in the stress response. N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide has also been shown to reduce the release of stress-related neuropeptides, such as neuropeptide Y and substance P, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide is a highly selective antagonist of CRF1, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. However, the use of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide in lab experiments is limited by its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
Several future directions for the research on N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide include the investigation of its potential therapeutic applications in stress-related disorders, such as post-traumatic stress disorder (PTSD) and addiction. Further studies are also needed to elucidate the molecular mechanisms underlying the anxiolytic and antidepressant effects of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide and to optimize its pharmacological properties for clinical use.
Wissenschaftliche Forschungsanwendungen
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide has been widely used in scientific research to investigate the role of CRF1 in various physiological and pathological conditions. This compound has been shown to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential as a therapeutic agent for anxiety and depression.
Eigenschaften
IUPAC Name |
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-2-3-8-11(17)14-13-16-15-12(18-13)9-10-6-4-5-7-10/h10H,2-9H2,1H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSOZWLVRYYIHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)CC2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.